3-benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-Benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a benzyl group, multiple methyl groups, and a methoxy-substituted tetramethylphenyl group. Chromen-2-one derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common synthetic route involves the condensation of appropriate benzaldehyde derivatives with 4-hydroxycoumarin under basic conditions to form the chromen-2-one core. The benzyl and methoxy-tetramethylphenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and etherification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A simpler chromen-2-one derivative with known biological activities.
Coumarin: The parent compound of chromen-2-one derivatives, widely studied for its diverse biological effects.
Warfarin: A well-known anticoagulant that is structurally related to chromen-2-one derivatives.
Uniqueness
3-Benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a methoxy-tetramethylphenyl group differentiates it from simpler chromen-2-one derivatives and may enhance its stability, lipophilicity, and interaction with biological targets.
Properties
Molecular Formula |
C29H30O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C29H30O3/c1-17-12-26(31-16-25-20(4)18(2)14-19(3)21(25)5)28-22(6)24(29(30)32-27(28)13-17)15-23-10-8-7-9-11-23/h7-14H,15-16H2,1-6H3 |
InChI Key |
XZHWQVIVIBXVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=C(C(=CC(=C4C)C)C)C |
Origin of Product |
United States |
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